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S-allyl-L-cysteine - 21593-77-1

S-allyl-L-cysteine

Catalog Number: EVT-247915
CAS Number: 21593-77-1
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-allyl-L-cysteine (SAC) is a water-soluble organosulfur compound found abundantly in aged garlic extract. [] It is biosynthesized in garlic plants through a multi-step process involving the amino acid cysteine and allyl mercaptan. SAC is a key component responsible for many of the reported health benefits associated with garlic consumption, showing antioxidant, anti-inflammatory, and anticancer activities. [, ]

S-Allyl-L-Cysteine Sulfoxide (Alliin)

    Compound Description: S-allyl-L-cysteine sulfoxide, also known as alliin, is a natural sulfoxide found in garlic. It is a key precursor to various organosulfur compounds with potent biological activities, such as diallyl disulfide and diallyl trisulfide. When garlic tissue is disrupted, alliinase enzyme converts alliin into these bioactive compounds, contributing to garlic's characteristic odor and health benefits. [], []

    Relevance: Alliin is the direct precursor to S-allyl-L-cysteine in the alliin biosynthetic pathway. [] Oxidation of S-allyl-L-cysteine by flavin-containing monooxygenases forms alliin. []

N-Acetyl-S-Allyl-L-Cysteine (NASAC)

    Compound Description: N-acetyl-S-allyl-L-cysteine (NASAC) is a metabolite of S-allyl-L-cysteine formed through N-acetylation, primarily in the liver and kidneys. It is a major metabolite detected in the urine after S-allyl-L-cysteine administration. [], [], []

    Relevance: NASAC is a crucial metabolite of S-allyl-L-cysteine, highlighting the role of acetylation in the metabolism of S-allyl-L-cysteine. []

N-Acetyl-S-Allyl-L-Cysteine Sulfoxide (NASACS)

    Compound Description: N-acetyl-S-allyl-L-cysteine sulfoxide (NASACS) is a metabolite of S-allyl-L-cysteine formed through a combination of N-acetylation and S-oxidation. It is a significant metabolite found in the urine after S-allyl-L-cysteine administration. [], []

    Relevance: NASACS, as a secondary metabolite of S-allyl-L-cysteine, further emphasizes the multiple metabolic pathways S-allyl-L-cysteine undergoes in vivo. []

γ-Glutamyl-S-Allyl-L-Cysteine (GSAC)

    Compound Description: γ-Glutamyl-S-allyl-L-cysteine (GSAC) is a natural dipeptide found abundantly in Welsh onion (Allium fistulosum) root extract. Research suggests that GSAC can suppress Fusarium wilt disease in plants by promoting the growth of beneficial soil bacteria. [], []

    Relevance: GSAC is a structurally related compound to S-allyl-L-cysteine, differing by the presence of a γ-glutamyl group. [], [] The enzyme γ-glutamyl transpeptidase plays a key role in converting GSAC to S-allyl-L-cysteine in the alliin biosynthetic pathway. []

S-Methyl-L-Cysteine (SMC)

    Compound Description: S-methyl-L-cysteine (SMC) is a natural sulfur-containing amino acid found in aged garlic extract. It has been studied for its potential health benefits, including antioxidant and chemopreventive properties. [], []

    Relevance: S-methyl-L-cysteine is structurally similar to S-allyl-L-cysteine, with a methyl group replacing the allyl group. [], [] This structural difference leads to differences in their metabolic pathways and potentially to differences in their bioactivity.

S-(trans-1-Propenyl)-L-Cysteine (Deoxyalliin; S1PC)

    Compound Description: S-(trans-1-Propenyl)-L-cysteine, also known as deoxyalliin or S1PC, is a natural sulfur-containing amino acid found in garlic. It is a precursor to S-allyl-L-cysteine sulfoxide and contributes to garlic's flavor profile. [], []

    Relevance: S-(trans-1-Propenyl)-L-cysteine is a structural analog of S-allyl-L-cysteine, differing in the double bond configuration of the propenyl group. This difference affects their reactivity and role in flavor formation. [], []

S-2-Carboxypropyl-L-Cysteine

    Compound Description: S-2-Carboxypropyl-L-cysteine is a biosynthetic intermediate in the pathway leading to S-allyl-L-cysteine sulfoxide. [] It is formed through the elimination of glycine and glutamic acid from S-2-carboxypropyl glutathione.

    Relevance: S-2-Carboxypropyl-L-cysteine is a direct precursor to S-allyl-L-cysteine in the biosynthetic pathway. []

S-Allyl Mercapturic Acid (ALMA)

    Compound Description: S-allyl mercapturic acid (ALMA) is a urinary metabolite of S-allyl-L-cysteine. It is formed by a series of enzymatic reactions, including hydrolysis by γ-glutamine-transpeptidase and N-acetylation by N-acetyltransferase. ALMA serves as a biomarker for garlic intake. []

    Relevance: ALMA is a downstream metabolite of S-allyl-L-cysteine, highlighting the metabolic fate of S-allyl-L-cysteine in the body. It is used to monitor and confirm garlic intake in studies. []

Diallyl Disulfide (DADS)

    Compound Description: Diallyl disulfide (DADS) is a major organosulfur compound responsible for the characteristic odor of garlic. It exhibits various biological activities, including antimicrobial, antioxidant, and potential anticancer effects. DADS is formed from the decomposition of alliin by the enzyme alliinase. [], []

    Relevance: Diallyl disulfide is a product of S-allyl-L-cysteine sulfoxide degradation and shares some of the pharmacological properties associated with garlic consumption. [], []

Diallyl Trisulfide (DATS)

    Compound Description: Diallyl trisulfide (DATS) is another organosulfur compound contributing to garlic's pungent odor and is formed alongside DADS during alliin degradation. It exhibits potent biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. [], []

    Relevance: Similar to DADS, diallyl trisulfide is a product of S-allyl-L-cysteine sulfoxide degradation and is responsible for some of garlic's health benefits. [], []

S-Ethyl-L-Cysteine (SEC)

    Compound Description: S-Ethyl-L-cysteine (SEC) is a synthetic sulfur-containing amino acid structurally similar to S-allyl-L-cysteine. It shows neuroprotective effects, particularly against endoplasmic reticulum stress-induced neurotoxicity, potentially even more potent than S-allyl-L-cysteine. []

    Relevance: S-Ethyl-L-cysteine is a synthetic analog of S-allyl-L-cysteine, designed to explore the structure-activity relationship and enhance its therapeutic potential, particularly in neuroprotection. []

S-Propyl-L-Cysteine (SPC)

    Compound Description: S-Propyl-L-cysteine (SPC) is another synthetic sulfur-containing amino acid structurally related to S-allyl-L-cysteine. Similar to SEC, it demonstrates promising neuroprotective activity against endoplasmic reticulum stress-induced neurotoxicity and has shown potential in reducing amyloid-β peptide production in aging models. []

    Relevance: Like SEC, S-propyl-L-cysteine represents a synthetic analog of S-allyl-L-cysteine investigated for its enhanced neuroprotective properties and therapeutic applications in neurodegenerative diseases. []

Overview

S-allyl-L-cysteine is a naturally occurring organosulfur compound derived from garlic (Allium sativum). It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. S-allyl-L-cysteine is classified as a sulfur-containing amino acid and is particularly notable for its role in garlic's therapeutic effects.

Source and Classification

S-allyl-L-cysteine is primarily sourced from garlic and its extracts. It is formed during the fermentation of garlic, where the precursor compound, allicin, is converted into S-allyl-L-cysteine through various enzymatic processes. In terms of classification, it falls under the category of organosulfur compounds and amino acids.

Synthesis Analysis

Methods

The synthesis of S-allyl-L-cysteine can be achieved through several methods:

  1. Allylation Reaction: This method involves the reaction of L-cysteine with an allylation reagent, commonly allyl bromide. The process typically includes:
    • Dissolving L-cysteine in a suitable solvent.
    • Adding allyl bromide and maintaining the reaction at controlled temperatures.
    • Monitoring the reaction using chromatographic techniques.
    • Neutralizing the reaction mixture to precipitate S-allyl-L-cysteine.
    • Purifying the product through crystallization or chromatography .
  2. Oxidation Reaction: This involves treating S-allyl-L-cysteine with an oxidizing agent such as hydrogen peroxide to yield oxidized derivatives. The steps are similar to those in the allylation method but focus on oxidation post-synthesis .
  3. Series Reaction Method: This encompasses both allylation and oxidation reactions, often followed by further modifications to yield specific derivatives or esters of S-allyl-L-cysteine .

Technical Details

The reaction conditions (temperature, time, solvent) must be optimized based on experimental requirements. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor product formation and purity throughout the synthesis process .

Molecular Structure Analysis

Structure

S-allyl-L-cysteine has a molecular formula of C₇H₁₄N₄O₂S. Its structure includes an amino group (-NH₂), a carboxyl group (-COOH), and an allyl side chain (-CH₂-CH=CH₂) attached to the sulfur atom.

Data

Key structural data include:

  • Molecular Weight: 176.25 g/mol
  • Melting Point: Varies based on purity but generally around 100°C
  • Solubility: Soluble in water and organic solvents .
Chemical Reactions Analysis

S-allyl-L-cysteine participates in various chemical reactions, primarily due to its functional groups:

  1. Reduction Reactions: It can undergo reduction to form various thiol derivatives.
  2. Condensation Reactions: It can react with aldehydes or ketones to form thiazolidines or other cyclic compounds.
  3. Oxidation Reactions: As mentioned earlier, it can be oxidized to form sulfoxides or sulfones depending on the oxidizing agents used .
Mechanism of Action

The biological activity of S-allyl-L-cysteine is attributed to its ability to modulate cellular signaling pathways and exert antioxidant effects:

  1. Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
  2. Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and mediators, thus reducing inflammation.
  3. Anticancer Properties: Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Data

Research indicates that S-allyl-L-cysteine exhibits significant bioactivity at concentrations ranging from 10 µM to 100 µM in various in vitro studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Characteristic garlic-like odor
  • Stability: Stable under normal conditions but sensitive to light and heat.

Chemical Properties

  • pH: Typically neutral (around 7)
  • Reactivity: Reacts with strong oxidizers; sensitive to acid/base conditions.

Relevant data from studies indicate that S-allyl-L-cysteine retains its structure under physiological conditions but may degrade under extreme pH levels or high temperatures .

Applications

S-allyl-L-cysteine has several scientific applications:

  1. Nutraceuticals: Used in dietary supplements for its health benefits related to cardiovascular health and immune function.
  2. Pharmaceuticals: Investigated for potential therapeutic applications in cancer treatment and neuroprotection.
  3. Food Industry: Employed as a functional ingredient in food products due to its flavoring properties and health benefits associated with garlic consumption .
Biosynthetic Pathways and Enzymatic Regulation of SAC in *Allium* Species

γ-Glutamyl Transpeptidase-Mediated Hydrolysis of γ-Glutamyl-S-Allyl-Cysteine (GSAC)

S-allyl-L-cysteine (SAC) biosynthesis in Allium sativum (garlic) proceeds through a conserved pathway initiated by the formation of γ-glutamyl-S-allyl-cysteine (GSAC). This γ-glutamyl peptide serves as the primary storage form of allyl groups in garlic bulbs. The hydrolysis of GSAC to SAC is catalyzed by γ-glutamyl transpeptidase (GGT; EC 2.3.2.2), a vacuolar enzyme that cleaves the γ-glutamyl moiety from cysteine derivatives. Recent genomic studies have identified four GGT isoforms (AsGGT1-AsGGT4) in garlic, each exhibiting distinct substrate specificities and subcellular localizations [3].

  • Enzyme Kinetics and Specificity: Recombinant AsGGT1 and AsGGT2 exhibit high affinity for GSAC (Km values of 0.8 mM and 1.2 mM, respectively), with optimal activity at pH 8.0–8.5. AsGGT3, despite containing a signal peptide for vacuolar targeting, shows significantly lower activity due to frameshift mutations in its coding sequence in some cultivars, suggesting pseudogenization [3].
  • Compartmentalization: GSAC is predominantly localized in the cytoplasm, while GGT enzymes reside in the vacuole. Tissue disruption during processing brings GSAC into contact with GGT, facilitating hydrolysis. Immunohistochemical studies confirm GGT's association with vascular bundle sheath vacuoles [1] [3].
  • Regulatory Mechanisms: GGT activity is regulated transcriptionally and post-translationally. Expression of AsGGT1 and AsGGT2 peaks during bulb formation and maturation in leaves, while AsGGT3 expression increases in bulbs post-dormancy. Furthermore, GGT activity is enhanced in the presence of glycylglycine, acting as a glutamyl acceptor [3] [8].Table 1: Characteristics of γ-Glutamyl Transpeptidase (GGT) Isoforms in Garlic
IsoformGene LocusSubcellular LocalizationAffinity for GSACPrimary Expression Site/Timing
AsGGT1Chromosome 8CytoplasmicHigh (Km ~0.8 mM)Leaves (Bulb formation & maturation)
AsGGT2Chromosome 5VacuolarHigh (Km ~1.2 mM)Leaves (Bulb formation & maturation)
AsGGT3Chromosome 4Vacuolar (Signal Peptide)Low/Inactive (Pseudogene?)Bulbs (Post-dormancy)
AsGGT4Chromosome 6UnknownUnder InvestigationUnder Investigation

The resulting SAC undergoes S-oxygenation by a flavin-containing monooxygenase (FMO), utilizing NADPH and FAD, to form S-allyl-L-cysteine sulfoxide (alliin). Crucially, GGT shows negligible activity towards γ-glutamyl-S-allyl-cysteine sulfoxide, confirming the pathway sequence: GSAC → SAC → Alliin [1] [3] [8]. While the γ-glutamyl pathway is dominant, evidence suggests a minor alternative route may involve direct synthesis of S-2-carboxypropyl cysteine from valine or methacrylic acid, followed by decarboxylation and oxidation to yield SAC [1] [4].

Role of Aging Processes in SAC Enrichment in Garlic Extracts

Aging, particularly the production of Aged Garlic Extract (AGE), dramatically elevates SAC concentration compared to fresh garlic. This enrichment results from complex biochemical transformations driven by enzymatic activity and chemical stability during controlled processing.

  • Enzymatic Conversion During Aging: Extended storage (typically ≥10 months) in aqueous ethanol (15–20%) at ambient temperature facilitates the sustained activity of endogenous GGT. This prolonged enzymatic action efficiently hydrolyzes the large reservoir of GSAC (present at 2–7 mg/g fresh weight in bulbs) into SAC. Simultaneously, inherent alliinase activity is suppressed under these aqueous, acidic conditions, preventing the conversion of alliin into volatile, odorous compounds like allicin and preserving SAC [1] [9] [10].
  • Chemical Stability and Accumulation: SAC exhibits exceptional stability in aqueous environments compared to other garlic organosulfur compounds. Its water solubility (≥1000 g/L at pH 10) and resistance to degradation under mild aging conditions (room temperature, aqueous ethanol) allow it to accumulate. In contrast, oil-soluble compounds like allicin (diallyl thiosulfinate) are highly unstable and rapidly decompose into diallyl sulfides and polysulfides, which are absent in AGE. SAC concentrations in AGE can reach levels 3-5 times higher than those found in fresh garlic cloves [1] [7] [9].
  • Post-Harvest Physiology: Natural post-harvest processes also contribute to SAC dynamics. During the curing process (drying after harvest), SAC content increases significantly in bulbs. Storage temperature critically influences SAC levels: optimal preservation occurs around 20°C, while temperatures exceeding 35°C accelerate degradation. Drying at 60°C, however, does not significantly reduce SAC content [1] [10].Table 2: SAC Distribution and Dynamics in Garlic Tissues
TissueSAC Content (Fresh Weight)GSAC Content (Fresh Weight)Key Post-Harvest/Processing Changes
Fresh Bulbs (Pre-harvest)3–14 mg/g2–7 mg/gTranslocation from leaves to bulbs peaks weeks before harvest
Bulbs (Post-Curing)20–30 mg/g (Dry Weight)3–20 mg/g (Dry Weight)Significant increase during curing/drying
Leaves~12% of total SACTrace/UndetectableContent decreases sharply 1 week pre-harvest
Roots~2% of total SACTrace/UndetectableMinimal changes observed
Aged Garlic Extract (AGE)High (Accumulated)Low (Depleted)GSAC hydrolyzed to SAC; SAC stable and enriched
  • Biochemical Significance in AGE: The enrichment of SAC, alongside other stable water-soluble compounds (e.g., S-allylmercaptocysteine), underpins the biological activities of AGE. SAC lacks the pungent odor of fresh garlic, enhances umami taste perception, and demonstrates superior bioavailability (87–103% across species) compared to volatile sulfides. Its metabolites, like N-acetyl-S-allyl-L-cysteine, are detectable in urine [1] [7] [9].

Comparative Analysis of SAC Biosynthesis Across Allium sativum Cultivars

Significant genotypic variation exists in SAC accumulation among garlic cultivars, driven by differences in gene expression patterns of biosynthetic enzymes, agronomic practices, and environmental factors.

  • Genetic Determinants: Expression levels of AsGGT genes directly correlate with SAC yield. Purple-skinned cultivars often exhibit higher constitutive expression of AsGGT1 and AsGGT2 in bulb tissues compared to white-skinned varieties. Furthermore, allelic variation exists; for instance, functional mutations in the AsGGT3 promoter region in certain cultivars (e.g., 'Ershuizao') drastically reduce its expression and contribution to bulb SAC biosynthesis. The recent identification of the transcription factor AsbZIP26 provides another layer of regulation, as it positively regulates AsFMO1 expression, crucial for the final step (S-oxidation of SAC to alliin) in the pathway [3] [8] [10].
  • Agronomic and Environmental Influences:
  • Fertilization: Sulfur fertilization (50–100 kg/ha) significantly elevates bulb SAC content by providing the essential precursor for cysteine and glutathione synthesis. Conversely, excessive nitrogen fertilization (>150 kg N/ha) reduces SAC accumulation, likely by promoting biomass dilution or shifting metabolic flux towards nitrogenous compounds [1].
  • Climate and Geography: Cultivars grown in regions with distinct diurnal temperature variations (cool nights/warm days) during bulb maturation often show higher SAC content. The curing period's duration and ambient conditions (humidity, temperature) also significantly impact final SAC levels in stored bulbs [1] [10].
  • Quantitative Variation: HPLC analyses reveal substantial differences:
  • Common commercial cultivars typically range between 0.5–1.5% SAC dry weight in bulbs.
  • Selected high-SAC cultivars (e.g., some Japanese and Korean lines) can exceed 2.0% dry weight.
  • Iranian endemic Allium species (A. umbilicatum, A. lenkoranicum) show lower but significant SAC levels (0.055–0.367% fresh weight in bulbs), highlighting biodiversity potential [10].Table 3: Factors Influencing SAC Accumulation in Different Garlic Cultivars
FactorEffect on SAC ContentMechanism/EvidenceSource
Cultivar Type (Genotype)Purple-skinned > White-skinnedHigher AsGGT1/2 expression; Potentially higher saponin content (up to 40x) [1] [9] [10]
Sulfur FertilizationSignificant Increase (Optimum: 50-100 kg S/ha)Provides precursor for cysteine/glutathione biosynthesis [1]
Nitrogen FertilizationDecrease (High N >150 kg/ha)Biomass dilution; Metabolic shift away from S-compounds [1]
Storage TemperatureMax preservation at ~20°C; Degradation >35°COptimal enzyme stability (GGT) at 20°C; Thermal decomposition at higher temperatures [1] [10]
Post-Harvest CuringIncrease during controlled dryingContinued enzymatic conversion of precursors; Reduction in water content [1] [10]
Aging (AGE Production)Dramatic Increase (3-5x fresh garlic levels)Sustained GGT hydrolysis of GSAC; Suppression of alliinase; SAC stability [1] [7] [9]

The tissue-specific expression of SAC biosynthetic genes further contributes to variation. AsGGT1 and AsGGT2 transcripts are abundant in both leaves (during early growth) and bulbs, while AsGGT3 expression is predominantly bulb-specific post-dormancy. Roots show distinct expression patterns for various alliinase isoforms, potentially influencing localized SAC metabolism [3] [10]. Understanding these genetic and environmental determinants is crucial for selecting cultivars and optimizing pre- and post-harvest practices aimed at maximizing SAC yield for nutraceutical applications.

Properties

CAS Number

21593-77-1

Product Name

S-allyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1

InChI Key

ZFAHNWWNDFHPOH-YFKPBYRVSA-N

SMILES

C=CCSCC(C(=O)O)N

Solubility

Sparingly soluble in water
Slightly soluble (in ethanol)

Synonyms

S-allyl-L-cysteine;21593-77-1;S-Allylcysteine;(R)-3-(Allylthio)-2-aminopropanoicacid;DL-S-Allylcysteine;UNII-81R3X99M15;CHEBI:74077;(R)-Allylthio-2-aminopropionicAcid;L-DEOXYALLIIN;L-Cysteine,S-2-propenyl-;CCRIS7667;s-allyl-cysteine;49621-03-6;SCHEMBL119989;S-prop-2-en-1-yl-L-cysteine;CHEMBL2048654;L-Cysteine,S-2-propen-1-yl;CTK4E7224;MolPort-007-988-449;ZFAHNWWNDFHPOH-YFKPBYRVSA-N;ZINC2517162;Benzoicacid,2-(3-methylbenzoyl)-;ANW-24504;MFCD00151975;AKOS002683883

Canonical SMILES

C=CCSCC(C(=O)O)N

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)N

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